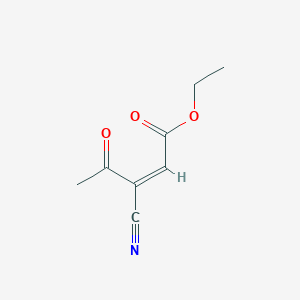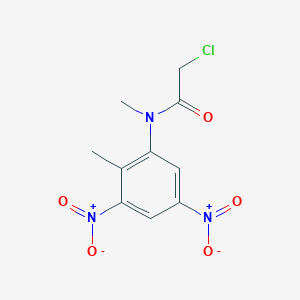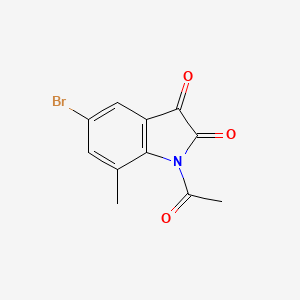![molecular formula C13H17N3O5 B7816272 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine](/img/structure/B7816272.png)
1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 4-methoxy-3,5-dinitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine typically involves the reaction of 4-methoxy-3,5-dinitrobenzyl chloride with piperidine. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 4-methoxy-3,5-dinitrobenzaldehyde or 4-methoxy-3,5-dinitrobenzoic acid.
Reduction: Formation of 4-methoxy-3,5-diaminobenzylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the reactants used.
Scientific Research Applications
1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups may participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine
- 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]pyrrolidine
- 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]morpholine
Comparison: this compound is unique due to its specific substitution pattern and the presence of both methoxy and dinitro groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The piperidine ring provides a different steric and electronic environment compared to pyrrolidine and morpholine analogs, influencing its interaction with molecular targets and overall properties .
Properties
IUPAC Name |
1-[(4-methoxy-3,5-dinitrophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-21-13-11(15(17)18)7-10(8-12(13)16(19)20)9-14-5-3-2-4-6-14/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHIYGROUNQAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])CN2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7816189.png)
![(2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B7816192.png)
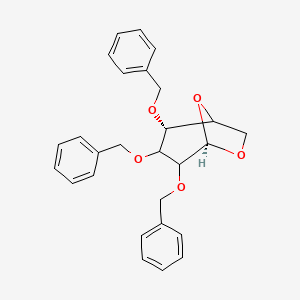
![Acetic acid (2R,5R)-2,4-diacetoxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B7816212.png)
![(2S,8R)-5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0?,?]undec-4-en-7-one](/img/structure/B7816213.png)
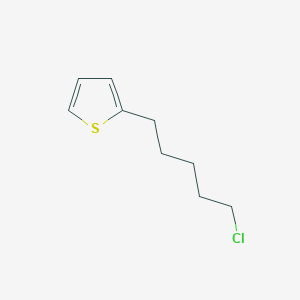
![[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B7816226.png)
![4-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid](/img/structure/B7816227.png)
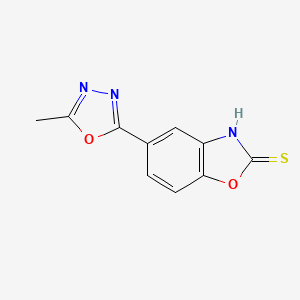
![1-[4-(Hydroxymethyl)-2-thienyl]ethanone](/img/structure/B7816242.png)
